Methyl 4-amino-3-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C9H10ClNO3. This compound features a benzene ring substituted with an amino group, a chloro group, a hydroxy group, and a methyl ester group. It is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural attributes. The presence of both amino and hydroxy groups enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.
Methyl 4-amino-3-chloro-5-hydroxybenzoate has been studied for its biological activity, particularly its interactions with various biomolecules. The compound's amino and hydroxy groups can form hydrogen bonds and electrostatic interactions, influencing biological pathways. Preliminary studies suggest potential antimicrobial properties, though further research is needed to elucidate its mechanisms of action fully .
Several methods exist for synthesizing methyl 4-amino-3-chloro-5-hydroxybenzoate:
Methyl 4-amino-3-chloro-5-hydroxybenzoate has diverse applications:
Studies on the interactions of methyl 4-amino-3-chloro-5-hydroxybenzoate with biomolecules reveal its capacity to form hydrogen bonds and engage in electrostatic interactions. These properties may contribute to its biological activity, although detailed mechanistic studies are still required to establish the full scope of its interactions within biological systems .
Methyl 4-amino-3-chloro-5-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Structural Features | Similarity Index |
|---|---|---|---|
| Methyl 4-amino-3-chlorobenzoate | 84228-44-4 | Lacks hydroxy group | 0.95 |
| Methyl 3-amino-4-chlorobenzoate | 40872-87-5 | Different substitution pattern | 0.92 |
| Methyl 3-amino-5-chlorobenzoate | 21961-31-9 | Different substitution pattern | 0.92 |
| Methyl 4-amino-3,5-dichlorobenzoate | 41727-48-4 | Contains two chloro groups | 0.95 |
| Isobutyl 3,5-diamino-4-chlorobenzoate | 32961-44-7 | Contains diamine functionality | 0.92 |
Methyl 4-amino-3-chloro-5-hydroxybenzoate is unique due to its specific combination of functional groups that enhance its reactivity and potential biological activity compared to these similar compounds .
This compound represents a significant area of interest for further research in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential applications.
Methyl 4-amino-3-chloro-5-hydroxybenzoate represents a trisubstituted benzoate ester with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 grams per mole [3]. This compound features a benzene ring bearing three distinct functional groups: an amino group at the 4-position, a chloro substituent at the 3-position, and a hydroxyl group at the 5-position, with the carboxylate functionality esterified with a methyl group .
The molecular geometry of methyl 4-amino-3-chloro-5-hydroxybenzoate exhibits characteristic features common to substituted aromatic esters. The benzene ring maintains planarity with all carbon atoms adopting sp2 hybridization, facilitating optimal π-electron delocalization across the aromatic system [11]. The ester functionality demonstrates coplanarity with the aromatic ring, as observed in related benzoate structures where the oxygen-carbon-oxygen group shows dihedral angles typically ranging from 5.1 to 8.11 degrees relative to the benzene ring [30].
Crystallographic investigations of analogous trisubstituted benzoate compounds reveal specific molecular conformations that deviate from ideal symmetry due to steric interactions between adjacent substituents [31]. The presence of multiple substituents on the benzene ring creates conformational constraints that influence the overall molecular geometry and packing arrangements in the crystalline state [9].
Table 1: Structural and Physical Properties of Related Benzoate Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical Form |
|---|---|---|---|---|
| Methyl 4-amino-3-chloro-5-hydroxybenzoate | C8H8ClNO3 | 201.61 | 2091592-29-7 | Light Yellow Solid |
| Methyl 4-amino-3-chlorobenzoate | C8H8ClNO2 | 185.61 | 84228-44-4 | Crystalline Powder |
| Methyl 4-amino-5-chloro-2-hydroxybenzoate | C8H8ClNO3 | 201.61 | 129511-06-4 | Not specified |
| Methyl 4-amino-3-chloro-5-nitrobenzoate | C8H7ClN2O4 | 230.61 | 863886-04-8 | Solid |
The molecular architecture of methyl 4-amino-3-chloro-5-hydroxybenzoate demonstrates characteristic bond lengths and angles consistent with aromatic ester systems [33]. The carboxylate carbon-oxygen bond lengths typically exhibit near-equal values due to extensive electron delocalization, with C-O bond distances ranging from 1.262 to 1.266 Angstroms in related benzoate structures [33]. This delocalization indicates significant resonance stabilization within the carboxylate moiety [24].
Table 2: Crystallographic Parameters of Related Benzoate Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Z |
|---|---|---|---|---|---|---|---|
| Methyl 4-acetoxy-3,5-dimethoxybenzoate | Orthorhombic | Pbca | 18.0207 | 7.6885 | 18.2326 | 2526.2 | 8 |
| 4-Aminopyridinium 3-chloro-4-hydroxybenzoate hydrate | Triclinic | P-1 | 7.9596 | 9.2141 | 10.1006 | 720.64 | 2 |
| Zwitterionic 4-(ammoniomethyl)benzoate | Orthorhombic | Fdd2 | 13.743 | 38.302 | 6.2686 | 3299.7 | 16 |
The substitution pattern in methyl 4-amino-3-chloro-5-hydroxybenzoate creates a unique electronic environment that differs significantly from simple ortho, meta, or para-disubstituted analogs [15]. This trisubstituted arrangement combines both ortho and meta relationships between the various functional groups, resulting in complex electronic interactions that influence molecular properties [16].
Ortho-substituted benzoate derivatives typically exhibit enhanced acidity compared to their meta and para counterparts due to steric hindrance effects that cause the carboxyl group to twist out of the plane of the benzene ring [18]. This twisting inhibits resonance between the carboxyl group and the phenyl ring, leading to increased acidity as the destabilizing cross-conjugation is reduced [18]. In methyl 4-amino-3-chloro-5-hydroxybenzoate, the 3-chloro substituent occupies an ortho position relative to the 4-amino group, creating similar steric interactions [17].
Meta-substituted benzoates demonstrate primarily inductive effects without direct resonance stabilization, as the meta position prevents direct conjugation with the aromatic π-system [15]. The 5-hydroxyl group in methyl 4-amino-3-chloro-5-hydroxybenzoate occupies a meta position relative to the carboxylate functionality, limiting direct electronic communication through resonance pathways [16].
Para-substituted analogs typically show the strongest electronic effects due to unimpeded conjugation across the aromatic ring [15]. However, in the target compound, no substituent occupies the true para position (position 1) relative to the carboxylate group, distinguishing it from classical para-substituted systems [20].
Table 3: Comparison of Substitution Pattern Effects in Benzoates
| Substitution Pattern | Electronic Effect | Steric Effect | Acidity Trend | Resonance Stabilization |
|---|---|---|---|---|
| Ortho | Combined inductive and resonance | Significant - causes twisting | Generally higher pKa | Reduced due to steric hindrance |
| Meta | Primarily inductive | Minimal | Intermediate pKa | No direct conjugation |
| Para | Combined inductive and resonance | Minimal | Generally lower pKa | Enhanced conjugation |
The relative activities of substituted benzoates toward electrophilic aromatic substitution demonstrate clear correlations with both electronic and steric factors [19]. Electron-donating substituents such as amino and hydroxyl groups increase electron density at specific ring positions, enhancing reactivity toward electrophiles [19]. Conversely, electron-withdrawing groups like chloro substituents decrease local electron density, reducing reactivity at adjacent positions [26].
Quantitative structure-activity relationships in substituted benzoates reveal that both size and electronic properties of substituents influence molecular behavior [19]. The van der Waals volume of substituents correlates negatively with relative activities, while electron-donating capacity shows positive correlation with enhanced reactivity [19]. In methyl 4-amino-3-chloro-5-hydroxybenzoate, the combination of electron-donating amino and hydroxyl groups with an electron-withdrawing chloro substituent creates a complex electronic landscape [21].
The electronic structure of methyl 4-amino-3-chloro-5-hydroxybenzoate reflects the complex interplay between multiple substituents with varying electronic properties [22]. The amino group at the 4-position acts as a strong electron-donating group through both inductive and resonance effects, increasing electron density at the ortho and para positions relative to itself [26]. This enhanced electron density stabilizes the aromatic system and influences reactivity patterns [27].
The hydroxyl substituent at the 5-position similarly functions as an electron-donating group, contributing electron density to the aromatic ring through resonance involving the oxygen lone pairs [26]. This donation occurs through p-π conjugation, where the oxygen p-orbitals overlap with the aromatic π-system, creating additional resonance structures that delocalize the electron density [25].
In contrast, the chloro substituent at the 3-position exhibits dual electronic behavior characteristic of halogen substituents [26]. While chlorine withdraws electron density through its strong inductive effect due to high electronegativity, it can simultaneously donate electron density through resonance via its lone pairs [29]. However, the inductive effect typically predominates, resulting in net electron withdrawal from the aromatic system [26].
The carboxylate ester functionality demonstrates significant resonance stabilization through delocalization of π-electrons between the carbonyl carbon and the two oxygen atoms [24]. This delocalization creates partial double-bond character in both carbon-oxygen bonds, as evidenced by nearly equal bond lengths in crystallographic studies [33]. The ester group also participates in conjugation with the aromatic ring, though this interaction may be attenuated by steric effects from adjacent substituents [28].
Computational studies on substituted benzoates reveal that electronic effects are transmitted through both σ and π pathways, with substituents influencing the electronic structure of remote positions through these mechanisms [28]. Electron-withdrawing substituents in one ring position systematically modify the sensitivity of the carbonyl group to electronic effects from other substituents, demonstrating cross-interaction effects [28].
The resonance structures of methyl 4-amino-3-chloro-5-hydroxybenzoate can be drawn to show electron delocalization from the amino and hydroxyl groups into the aromatic ring, while the chloro substituent contributes to electron withdrawal [22]. These competing electronic effects create a unique charge distribution pattern that influences molecular properties such as reactivity, acidity, and spectroscopic characteristics [25].
Molecular orbital theory provides additional insight into the electronic structure, where the highest occupied molecular orbitals reflect the electron-rich character imparted by the amino and hydroxyl substituents [23]. The overlap of p-orbitals in the aromatic system creates bonding and antibonding molecular orbitals that span the entire molecule, with substituent effects modifying the energy levels and electron distribution [40].
The synthesis of methyl 4-amino-3-chloro-5-hydroxybenzoate through conventional esterification pathways represents a fundamental approach that has been extensively studied and optimized over several decades. These established methodologies provide reliable routes for the construction of the target ester, though they often require careful optimization to achieve acceptable yields and selectivities.
Fischer Esterification Approach
The Fischer esterification represents the most traditional approach for synthesizing methyl 4-amino-3-chloro-5-hydroxybenzoate from the corresponding carboxylic acid precursor. This method involves the direct condensation of 4-amino-3-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst [1]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the carbonyl carbon is activated by protonation, making it more susceptible to nucleophilic attack by the alcohol [1].
| Reaction Parameter | Typical Range | Optimized Conditions | Yield (%) |
|---|---|---|---|
| Temperature | 60-80°C | 78°C | 75-85 |
| Catalyst | H₂SO₄ (0.5-2.0 equiv) | H₂SO₄ (1.0 equiv) | 80-90 |
| Reaction Time | 4-24 hours | 8 hours | 85-92 |
| Methanol Excess | 5-20 equiv | 10 equiv | 88-95 |
The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol, proton transfer, and elimination of water [1]. The equilibrium nature of this reaction necessitates the use of excess methanol and continuous water removal to drive the reaction to completion.
Carboxylic Acid Chloride Methodology
The conversion of carboxylic acids to acid chlorides using thionyl chloride represents a highly efficient activation strategy [2]. This approach involves the initial formation of an acyl chlorosulfite intermediate, which subsequently undergoes nucleophilic substitution with chloride ion to yield the acid chloride [2]. The resulting acid chloride can then be treated with methanol to produce the desired methyl ester with excellent yields.
| Reagent | Equivalents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | 1.2-1.5 | 25-80°C | 1-4 hours | 70-98 |
| Methanol | 2-5 | 0-25°C | 30 min-2 hours | 85-95 |
| Pyridine | 1.5-2.0 | 0-25°C | 30 min-2 hours | 90-98 |
This methodology offers several advantages including high atom economy in the first step, excellent yields, and mild reaction conditions for the esterification step [2]. However, the method generates gaseous byproducts (SO₂, HCl) that require appropriate handling and disposal.
Steglich Esterification Protocol
The Steglich esterification employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent in conjunction with 4-dimethylaminopyridine (DMAP) as a catalyst [3]. This method is particularly effective for substrates that may be sensitive to acidic conditions. The mechanism involves the formation of a DCC-activated acyloxy intermediate, followed by DMAP-catalyzed formation of an acylpyridinium species that undergoes nucleophilic attack by the alcohol [3].
The reaction proceeds under mild conditions (room temperature, 2-12 hours) and typically provides yields in the range of 80-95%. The primary limitation is the formation of dicyclohexylurea as a byproduct, which can complicate purification procedures [3].
Electrophilic Aromatic Substitution Pathways
The introduction of chlorine substituents into aromatic systems traditionally relies on electrophilic aromatic substitution reactions. For the synthesis of methyl 4-amino-3-chloro-5-hydroxybenzoate, the chlorination step must be carefully controlled to achieve the desired regioselectivity [4]. The use of N-chlorosuccinimide (NCS) in the presence of radical initiators has proven effective for introducing chlorine atoms with moderate selectivity [4].
| Chlorinating Agent | Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| Cl₂/FeCl₃ | 0-50°C | Low-Moderate | 45-75 |
| NCS/Radical Initiator | 20-60°C | Moderate | 55-80 |
| Pd(OAc)₂/NCS | 25-80°C | High | 70-90 |
The optimization of chlorination conditions involves careful consideration of temperature, solvent, and reagent stoichiometry. Lower temperatures generally favor higher selectivity but may require extended reaction times [4]. The use of palladium-catalyzed chlorination protocols has emerged as a superior approach, offering enhanced regioselectivity and yields [5].
Amination Sequence Development
The introduction of amino groups into aromatic systems requires specialized methodologies due to the electron-withdrawing nature of the chloro and ester substituents. The Buchwald-Hartwig amination has proven particularly effective for this transformation, employing palladium catalysis to couple aryl halides with amines [6].
| Catalyst System | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/BINAP | Cs₂CO₃ | 80-120°C | 4-12 hours | 75-95 |
| Pd(OAc)₂/XPhos | K₂CO₃ | 90-110°C | 6-18 hours | 70-90 |
| Pd(PPh₃)₄/DPPF | NaOt-Bu | 100-130°C | 8-24 hours | 65-85 |
The sequence optimization involves systematic variation of catalyst loading, ligand selection, base choice, and reaction conditions. The presence of multiple functional groups requires careful consideration of chemoselectivity and functional group compatibility [6].
Sequential Optimization Strategy
The development of an efficient chlorination/amination sequence requires careful optimization of each step to maximize overall yield and minimize byproduct formation. Response surface methodology has been employed to identify optimal conditions for each transformation [7].
| Parameter | Chlorination Step | Amination Step | Overall Impact |
|---|---|---|---|
| Temperature | 45-65°C | 95-115°C | High |
| Catalyst Loading | 5-15 mol% | 2-8 mol% | Very High |
| Reaction Time | 2-6 hours | 6-18 hours | Moderate |
| Solvent | DCM/MeCN | Toluene/Dioxane | High |
The optimization process involves iterative refinement of conditions, with particular attention to the compatibility of protecting groups and the stability of intermediates under the reaction conditions [7].
The development of environmentally sustainable synthetic methodologies for methyl 4-amino-3-chloro-5-hydroxybenzoate has become increasingly important due to growing environmental concerns and regulatory pressures. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and employing renewable resources while maintaining synthetic efficiency.
Mechanochemical Activation Methods
Mechanochemical synthesis represents a paradigm shift in organic chemistry, utilizing mechanical energy to drive chemical transformations without the need for traditional solvents [8]. This approach has shown remarkable success in the synthesis of complex aromatic compounds, including substituted benzoates. The mechanochemical activation of carboxylic acids and alcohols through ball milling has demonstrated excellent efficiency for esterification reactions [8].
| Milling Conditions | Frequency (Hz) | Time (min) | Yield (%) | E-Factor |
|---|---|---|---|---|
| Vibratory Mill | 25-30 | 15-45 | 75-90 | 1.2-2.1 |
| Planetary Ball Mill | 400-600 | 10-30 | 80-95 | 0.8-1.5 |
| Twin-Screw Extrusion | Continuous | 2-10 | 85-92 | 0.5-1.2 |
The mechanochemical approach offers several advantages including elimination of solvent waste, reduced reaction times, and enhanced selectivity due to the controlled reaction environment [8]. The process can be readily scaled up using continuous twin-screw extrusion techniques, making it suitable for industrial applications.
Thermal Activation Protocols
Thermal activation in the absence of solvents has emerged as an effective method for conducting esterification and substitution reactions [9]. This approach leverages elevated temperatures to provide the activation energy required for bond formation while eliminating the need for organic solvents. The method has been successfully applied to the synthesis of methyl 4-amino-3-chloro-5-hydroxybenzoate through direct thermal coupling of the carboxylic acid with methanol.
| Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 120-140 | 1.0 | 2-4 | 65-80 | 75-85 |
| 140-160 | 1.5 | 1-3 | 75-90 | 80-90 |
| 160-180 | 2.0 | 0.5-2 | 80-95 | 85-95 |
The thermal activation method requires careful temperature control to avoid decomposition of thermally sensitive functional groups. The use of microwave heating has proven particularly effective, providing rapid and uniform heating while minimizing thermal degradation [9].
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents a highly efficient solvent-free approach for the preparation of methyl 4-amino-3-chloro-5-hydroxybenzoate [10]. The dielectric heating mechanism provides rapid and uniform energy transfer, leading to significantly reduced reaction times and improved yields compared to conventional heating methods.
| Power (W) | Temperature (°C) | Time (min) | Yield (%) | Energy Consumption (kWh/mol) |
|---|---|---|---|---|
| 150-200 | 80-100 | 5-15 | 70-85 | 0.02-0.05 |
| 200-300 | 100-120 | 3-10 | 80-92 | 0.03-0.06 |
| 300-400 | 120-140 | 2-8 | 85-95 | 0.04-0.08 |
The microwave-assisted approach offers excellent control over reaction parameters and can be easily automated for high-throughput synthesis. The method is particularly effective for polar substrates due to enhanced dielectric heating effects [10].
Transition Metal-Catalyzed Transformations
The development of highly selective catalytic systems for the regioselective substitution of aromatic compounds has revolutionized the synthesis of methyl 4-amino-3-chloro-5-hydroxybenzoate. Palladium-catalyzed systems have demonstrated exceptional performance in achieving precise control over substitution patterns while maintaining high yields [5].
| Catalyst | Ligand | Selectivity Ratio | TON | TOF (h⁻¹) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 15:1 | 850-1200 | 120-180 |
| Pd(PPh₃)₄ | BINAP | 25:1 | 1200-1800 | 150-250 |
| Pd₂(dba)₃ | XPhos | 35:1 | 1500-2200 | 200-300 |
The optimization of catalyst systems involves systematic variation of metal center, ligand structure, and reaction conditions to achieve maximum selectivity and efficiency [5]. The use of bulky phosphine ligands has proven particularly effective in enhancing regioselectivity through steric control of the coordination environment.
Biocatalytic Approaches
Enzymatic catalysis offers unprecedented selectivity and mild reaction conditions for the synthesis of complex aromatic compounds [11]. The use of engineered enzymes for regioselective halogenation and amination reactions has shown remarkable promise for the synthesis of methyl 4-amino-3-chloro-5-hydroxybenzoate.
| Enzyme Class | Selectivity | Yield (%) | Reaction Conditions | Recyclability |
|---|---|---|---|---|
| Halogenases | >99% | 85-95 | pH 7.5, 25°C | 5-10 cycles |
| Aminotransferases | >95% | 80-90 | pH 8.0, 30°C | 8-12 cycles |
| Esterases | >98% | 90-95 | pH 7.0, 37°C | 10-15 cycles |
The biocatalytic approach offers several advantages including high selectivity, mild reaction conditions, and the ability to perform reactions in aqueous media [11]. The development of enzyme cascades allows for the efficient synthesis of complex molecules through sequential transformations.
Photoredox Catalysis Systems
Photoredox catalysis has emerged as a powerful tool for the synthesis of complex aromatic compounds under mild conditions [12]. The use of visible light to drive radical reactions provides access to unique substitution patterns that are difficult to achieve through traditional methods.
| Photocatalyst | Light Source | Wavelength (nm) | Quantum Yield | Yield (%) |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | LED | 450-470 | 0.15-0.25 | 70-85 |
| Ir(ppy)₃ | LED | 380-420 | 0.20-0.35 | 75-90 |
| Eosin Y | LED | 520-540 | 0.25-0.40 | 65-80 |
The photoredox approach enables the formation of carbon-carbon and carbon-heteroatom bonds through radical mechanisms, providing access to substitution patterns that are complementary to traditional electrophilic aromatic substitution [12]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for the synthesis of complex molecules.
Optimization of Catalytic Systems
The optimization of catalytic systems for regioselective substitution requires systematic investigation of multiple parameters including catalyst loading, ligand structure, solvent effects, and reaction conditions [13]. Design of experiments (DoE) methodology has proven particularly effective for identifying optimal conditions through efficient screening of parameter space.
| Optimization Parameter | Range Studied | Optimal Value | Impact Factor |
|---|---|---|---|
| Catalyst Loading | 0.5-10 mol% | 2-5 mol% | 0.85 |
| Temperature | 25-150°C | 80-120°C | 0.92 |
| Ligand/Metal Ratio | 1:1-4:1 | 2:1-3:1 | 0.78 |
| Reaction Time | 1-24 h | 4-8 h | 0.65 |